N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a similar compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was characterized by single crystal X-ray diffraction method .Chemical Reactions Analysis
There are studies on the corrosion inhibition properties of 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline on mild steel .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(5-Chloro-4-methylpyridin-2-yl)acetamide, include a density of 1.282g/cm3, boiling point of 356.94ºC at 760 mmHg, and a flash point of 169.672ºC .科学的研究の応用
Enzyme Inhibition and Antitumor Activity
N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide and its derivatives have been explored for their potential as enzyme inhibitors and antitumor agents. For instance, derivatives such as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide were identified as full antagonists of the androgen receptor, demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, the imidazo[1,2-a]pyrimidine moiety in these compounds is rapidly metabolized by aldehyde oxidase (AO). Research has focused on altering the heterocycle or blocking reactive sites to reduce AO-mediated oxidation, which could enhance the therapeutic potential of these compounds (Linton et al., 2011).
Pharmacokinetics and Tissue Distribution
Investigations into the pharmacokinetics and tissue distribution of related compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have provided insights into their potential as anti-fibrotic drugs. Studies on novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exert anti-metastatic effects on breast cancer-bearing models, showed promising oral bioavailability and distribution into liver, kidneys, and lungs, highlighting their potential as effective oral anti-fibrotic drugs (Kim et al., 2008).
Synthesis and Characterization
The synthesis and structural characterization of isomers and derivatives related to this compound have been a focus of research, aiming to understand their chemical properties and potential biological applications. For example, the synthesis and characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were explored, providing valuable information on the inductive effects contributed by methyl substituted groups at the pyridine ring (Kadir et al., 2017).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further studies on its potential biological activities, as well as its synthesis and characterization. For instance, the synthesis, characterization, and anti-fibrosis activity of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-9-18-10-7-13(8-11-18)15(19)17-14-6-4-5-12(2)16-14/h1,4-6,13H,7-11H2,2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGJBZQXWALCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。